molecular formula C11H21N3O4 B1277176 Glycyl-alanyl-leucine CAS No. 35180-93-9

Glycyl-alanyl-leucine

Cat. No. B1277176
CAS RN: 35180-93-9
M. Wt: 259.3 g/mol
InChI Key: VSVZIEVNUYDAFR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Ala-Leu is a peptide.

Scientific Research Applications

Dipeptide Metabolism and Utilization

Research has shown that dipeptides like Glycyl-alanyl-leucine are metabolized and utilized by various organs. For instance, Plauth et al. (1991) investigated the utilization of dipeptides in the isolated vascularly perfused rat small intestine, including the metabolism of similar dipeptides. They found significant fractional extraction rates, indicating active assimilation processes involving membrane-bound peptidases (Plauth et al., 1991).

Effects on Plasma Disappearance and Metabolism

Adibi et al. (1986) explored the impact of molecular structure on plasma disappearance and metabolism of dipeptides. Their findings showed that dipeptides with glycine substituting for alanine had longer plasma half-lives and different rates of hydrolysis by plasma enzymes compared to their alanyl counterparts (Adibi et al., 1986).

Hydrolysis Studies

Krohn (1970) studied the hydrolysis of glycyl-L-leucine and similar substrates by human intestinal mucosa. This research highlighted the specificity of enzymatic processes in dipeptide hydrolysis, providing insights into the digestive mechanisms of peptides (Krohn, 1970).

Aminopeptidase Activity

Nachlas et al. (1962) evaluated the specificity of aminopeptidase with various substrates, including dipeptides like glycyl-alanyl-leucine. Their research suggested the nonspecificity of aminopeptidase, with multiple enzymes likely existing for peptide hydrolysis (Nachlas et al., 1962).

Intestinal Transport Studies

Das and Radhakrishnan (1975) conducted studies on intestinal transport of dipeptides in monkeys and humans. They found that dipeptides like glycyl-alanyl-leucine are transported as one unit, suggesting a broad specificity dipeptide-uptake system in the intestine (Das & Radhakrishnan, 1975).

Role in Enzyme Function

Sekimoto et al. (1994) researched the role of glycyl residues, as found in dipeptides, in the function of leucine dehydrogenase. They demonstrated the importance of these residues for enzyme catalysis and stability (Sekimoto et al., 1994).

Complexation and Transport through Membranes

Mutihac et al. (2001) examined the complexation of dipeptides by crown ethers and their transport through liquid membranes. This study provided insights into the interactions and transport mechanisms of peptides like glycyl-alanyl-leucine (Mutihac et al., 2001).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZIEVNUYDAFR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426325
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-alanyl-leucine

CAS RN

35180-93-9
Record name Glycyl-alanyl-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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